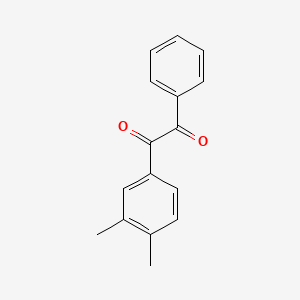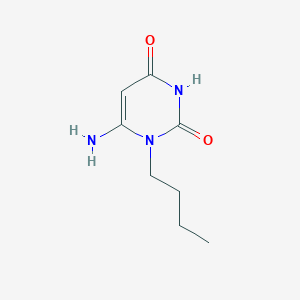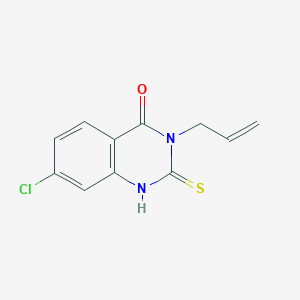
4-chloro-N,N-diethylpyridine-2-carboxamide
Vue d'ensemble
Description
4-Chloro-N,N-diethylpyridine-2-carboxamide (4-Cl-DEP) is an important chemical compound used in a variety of scientific research applications. It is an organochlorine compound that has a unique set of physical and chemical properties that make it useful in a variety of laboratory experiments. The purpose of
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis of related pyridine carboxamides involves various strategies that optimize reaction conditions to achieve high yields and purity. For example, a study on the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides demonstrates methodologies to obtain these compounds with confirmed structures through IR, 1H NMR, and ESI-MS techniques, highlighting the importance of these compounds in chemical research (Pan Qing-cai, 2011).
Biological Applications
- Research into related compounds has shown promising antitumor and antimicrobial activities. For example, studies on antitumor agents involving acridine derivatives reveal structure-activity relationships that contribute to their efficacy against various cancer cell lines (G. Rewcastle et al., 1986; D. Jaramillo et al., 2006). Additionally, research on 5-chloro-N-phenylpyrazine-2-carboxamides has shown significant in vitro activity against Mycobacterium tuberculosis, indicating potential applications in addressing antimicrobial resistance (J. Zítko et al., 2013).
Potential in Drug Development
- The exploration of 4-chloro-N,N-diethylpyridine-2-carboxamide derivatives in drug development highlights the compound's versatility. Quantum chemical calculations, spectroscopic investigations, and molecular docking analyses of related molecules underscore their potential in designing new therapeutics, with studies demonstrating interactions with target proteins and suggesting pathways for the development of novel drugs (K. Aarthi et al., 2020).
Propriétés
IUPAC Name |
4-chloro-N,N-diethylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-3-13(4-2)10(14)9-7-8(11)5-6-12-9/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQILWMQVLDJJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368896 | |
| Record name | 4-Chloro-N,N-diethylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24826404 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
851903-41-8 | |
| Record name | 4-Chloro-N,N-diethylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of the 4-chloro-N,N-diethylpyridine-2-carboxamide moiety in the studied diselenide compound?
A1: The research article focuses on the synthesis, characterization, and antibacterial activity of bis[3-(4-chloro-N,N-diethylpyridine-2-carboxamide)] diselenide []. While the specific role of the 4-chloro-N,N-diethylpyridine-2-carboxamide moiety isn't explicitly investigated, its presence within the diselenide structure is confirmed through X-ray crystallography []. This structural information is crucial for understanding the overall molecular properties of the compound and its potential interactions with biological targets. Further research exploring structure-activity relationships could elucidate the specific contribution of this moiety to the observed antibacterial activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Glycine, N-[(2,6-difluorophenyl)sulfonyl]-](/img/structure/B1349648.png)
![{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid](/img/structure/B1349656.png)









![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B1349701.png)

